molecular formula C17H36 B14674174 2,2,4,4,6,6,8,8-Octamethylnonane CAS No. 34701-50-3

2,2,4,4,6,6,8,8-Octamethylnonane

Cat. No.: B14674174
CAS No.: 34701-50-3
M. Wt: 240.5 g/mol
InChI Key: NRTFNOMCDBSWPY-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8,8-Octamethylnonane is a highly branched alkane with the molecular formula C17H36. It is known for its unique structure, which includes eight methyl groups attached to a nonane backbone. This compound is often studied for its physical and chemical properties, as well as its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8,8-Octamethylnonane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the Friedel-Crafts alkylation, where a nonane derivative is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8,8-Octamethylnonane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products

    Oxidation: Depending on the conditions, the major products can include 2,2,4,4,6,6,8,8-octamethyl-1-nonanol, 2,2,4,4,6,6,8,8-octamethyl-2-nonanone, or 2,2,4,4,6,6,8,8-octamethylnonanoic acid.

    Substitution: Halogenated derivatives such as 2,2,4,4,6,6,8,8-octamethyl-1-chlorononane or 2,2,4,4,6,6,8,8-octamethyl-1-bromononane.

Scientific Research Applications

2,2,4,4,6,6,8,8-Octamethylnonane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.

    Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent in drug delivery systems.

    Medicine: Investigated for its potential use in formulations requiring hydrophobic carriers.

    Industry: Utilized as a reference compound in the determination of cetane numbers for diesel fuels and as a component in specialty lubricants.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8,8-Octamethylnonane in various applications depends on its hydrophobic nature and branched structure. In chemical reactions, its reactivity is influenced by the steric hindrance provided by the multiple methyl groups. In biological systems, it interacts with lipid membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4,6,8,8-Heptamethylnonane: Another highly branched alkane with one fewer methyl group.

    2,2,4,4,6,6,8-Heptamethyloctane: A similar compound with a shorter carbon chain.

Uniqueness

2,2,4,4,6,6,8,8-Octamethylnonane is unique due to its high degree of branching, which imparts distinct physical properties such as lower boiling points and higher stability compared to less branched alkanes. Its structure also makes it a valuable reference compound in fuel research and a useful model for studying the effects of branching in hydrocarbons.

Properties

CAS No.

34701-50-3

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

IUPAC Name

2,2,4,4,6,6,8,8-octamethylnonane

InChI

InChI=1S/C17H36/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h11-13H2,1-10H3

InChI Key

NRTFNOMCDBSWPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C)(C)CC(C)(C)C

Origin of Product

United States

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